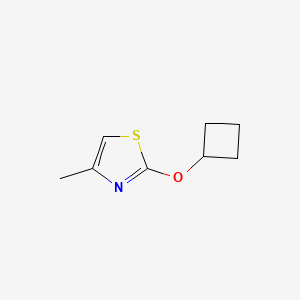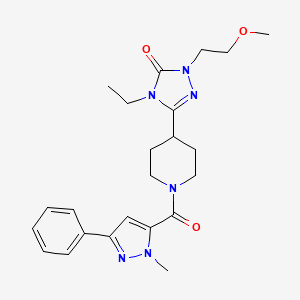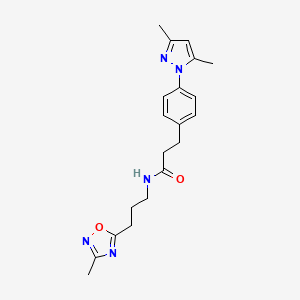![molecular formula C10H11F3O B2511271 [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol CAS No. 1909337-11-6](/img/structure/B2511271.png)
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol, also known as TFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPM is a white crystalline solid that is soluble in organic solvents and has a melting point of 68-70°C.
科学的研究の応用
Photochromic Materials
A study detailed the synthesis of substituted methanols showing good photochromism, leading to the reversible generation of photomerocyanines. These compounds, upon acidic dehydration, form cations that reversibly generate photomerocyanines with absorption maxima in the red–orange spectrum, indicating potential applications in photochromic materials and optical storage (Aiken et al., 2013).
Synthetic Methodologies
Research has introduced efficient methodologies for synthesizing dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the potential of these methods in generating diverse heterocyclic compounds with potential biological activities (Reddy et al., 2012).
Antimicrobial and Antitubercular Agents
A series of [4-(aryloxy)phenyl]cyclopropyl methanones, upon reduction to methanols, exhibited significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents. Notably, one compound demonstrated high efficacy against multidrug-resistant strains and was orally active in vivo, highlighting the relevance of these compounds in developing new antitubercular treatments (Bisht et al., 2010).
Liquid Crystal Properties
Novel benzofuran-based 1,2,3-triazoles synthesized using a click chemistry approach exhibited high antimicrobial activity. These compounds, with structures characterized by various spectroscopic techniques, indicate potential applications in materials science, especially in the development of antimicrobial coatings or materials (Sunitha et al., 2017).
Thiol Protecting Groups
The novel tris(4-azidophenyl)methanol was reported as a multifunctional thiol protecting group, suitable for peptoid synthesis and cleavable under mild conditions. This compound's versatility highlights its potential utility in synthetic chemistry and materials science applications (Qiu et al., 2023).
特性
IUPAC Name |
[4-(1,1,1-trifluoropropan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPDDQSEXJDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)





![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)


